molecular formula C12H15FN2O4 B2406200 Tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate CAS No. 2228436-60-8

Tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate

Cat. No.: B2406200
CAS No.: 2228436-60-8
M. Wt: 270.26
InChI Key: GKWIOJFPLFMIQD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-fluoro-3-(nitromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The nitromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The fluoro group can enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[4-fluorophenyl]carbamate
  • Tert-butyl N-[3-(nitromethyl)phenyl]carbamate
  • Tert-butyl N-[4-chloro-3-(nitromethyl)phenyl]carbamate

Uniqueness

Tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate is unique due to the presence of both the fluoro and nitromethyl groups, which confer distinct chemical and biological properties. The fluoro group enhances the compound’s stability and binding affinity, while the nitromethyl group provides a site for metabolic transformations and interactions with biomolecules .

Properties

IUPAC Name

tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(16)14-9-4-5-10(13)8(6-9)7-15(17)18/h4-6H,7H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWIOJFPLFMIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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